molecular formula C21H21BrN2O2 B11622820 (5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B11622820
M. Wt: 413.3 g/mol
InChI Key: WKQLNWRXWVQKKM-LDADJPATSA-N
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Description

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by the presence of bromophenyl and tert-butylphenyl groups attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl bromide and 4-tert-butylbenzaldehyde.

    Formation of Imidazolidine Ring: The imidazolidine ring is formed through a cyclization reaction involving the starting materials and a suitable amine, such as urea or thiourea.

    Condensation Reaction: The final step involves a condensation reaction between the imidazolidine intermediate and the aldehyde group of 4-tert-butylbenzaldehyde under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or other substituents.

    Substitution: Substituted products with new functional groups replacing the bromine atom.

Scientific Research Applications

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-[(4-chlorophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione
  • (5E)-3-[(4-methylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione
  • (5E)-3-[(4-fluorophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione

Uniqueness

The presence of the bromophenyl group in (5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione imparts unique reactivity and biological activity compared to its analogs with different substituents. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H21BrN2O2

Molecular Weight

413.3 g/mol

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H21BrN2O2/c1-21(2,3)16-8-4-14(5-9-16)12-18-19(25)24(20(26)23-18)13-15-6-10-17(22)11-7-15/h4-12H,13H2,1-3H3,(H,23,26)/b18-12+

InChI Key

WKQLNWRXWVQKKM-LDADJPATSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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